molecular formula C10H10BrFO2 B3293140 2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid CAS No. 884905-29-7

2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid

Cat. No. B3293140
CAS RN: 884905-29-7
M. Wt: 261.09 g/mol
InChI Key: WCGPKDCSKROTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid” is a chemical compound. It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of potassium carbonate in acetonitrile at 0 - 60℃ . Methyl iodide is added to a suspension of (4-bromo-3-fluorophenyl)acetic acid and potassium carbonate in dry acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H6BrFO2 . It has a molecular weight of 233.04 . The structure can be viewed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .


Physical And Chemical Properties Analysis

This compound has a boiling point of 111-113°C . It is soluble in ethanol . The InChI code for this compound is 1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGPKDCSKROTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 4
2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 5
2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-3-fluorophenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.